4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Overview
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Precursor Applications
- A study reported the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a derivative of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, and its transformation into phthalide–carboxamide-bearing systems using novel methodologies (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
Antioxidant and Pharmacological Properties
- Research on 4-oxo-4H-1-benzopyran-3-carboxylic acids and derivatives, which are structurally related to this compound, highlighted their significant pharmacological activities (Yoshimasa et al., 1981).
Synthesis of Key Intermediates for Medicinal Compounds
- The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for antihypertensive agents like Nebivolol, was studied, showcasing the importance of this compound derivatives in medicinal chemistry (Xin-zhi, 2007).
Developments in Synthetic Chemistry
- Advances in the synthesis of 4-arylcoumarins, which are chemically related to this compound, have been explored, highlighting the significance of these compounds in organic and medicinal chemistry (Jung, Kim, Yun, & Han, 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that aminochromanes can be synthesized through various methods, including (4+2) annulation processes with the participation of o-quinone methide precursors, salicylic aldehydes and their imino derivatives, as well as substitution reactions in chroman-2-ols and conjugated addition to electron-deficient 4h-chromenes .
Biochemical Pathways
They are relatively stable, and the unstable N-substituted imines can be easily obtained from them, which in reactions with various nucleophiles form new chromane derivatives .
Pharmacokinetics
More research is needed to understand how this compound is processed in the body .
Biochemical Analysis
Biochemical Properties
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, such as inducing cell death or causing tissue damage. The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound to achieve the desired biological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it may affect the production of certain amino acids or nucleotides by altering the activity of enzymes involved in their biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also affect its overall biological activity, as it may preferentially accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function . This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes.
Properties
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXIFTMHVUISOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402277 | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412924-90-4 | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412924-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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